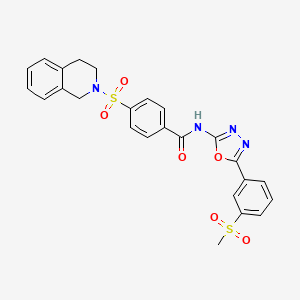
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound known for its diverse utility in various scientific fields. With complex molecular architecture, it belongs to a class of compounds that find applications in medicinal chemistry, material science, and chemical biology. Its unique structure lends it particular reactivity patterns and interaction mechanisms, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis generally begins with the preparation of intermediate isoquinoline derivatives. A common approach involves the cyclization of ortho-aminostyrene with an aldehyde to form the 3,4-dihydroisoquinoline scaffold.
Sulfonylation: Introduction of the sulfonyl group is achieved through the reaction of the dihydroisoquinoline with a sulfonyl chloride in the presence of a base like triethylamine.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions, often involving agents like phosphorus oxychloride.
Final Coupling: The coupling of the oxadiazole with the benzamide portion is carried out via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods: Industrially, the compound can be synthesized through streamlined processes involving continuous flow chemistry. This method enhances reaction efficiency, reduces waste, and allows for better control over reaction parameters.
化学反应分析
Types of Reactions:
Oxidation: The benzamide portion can undergo oxidation to form various oxidation products, depending on the oxidizing agent used, such as potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming diverse sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, amines.
Major Products Formed:
From Oxidation: Oxidized benzamide derivatives.
From Reduction: Reduced oxadiazole derivatives.
From Substitution: Sulfonamide derivatives.
科学研究应用
The compound finds extensive applications across multiple scientific disciplines:
Chemistry: It serves as a building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Biology: In biological research, it is used as a molecular probe to study enzyme functions and signaling pathways.
Medicine: Its derivatives exhibit potential pharmaceutical properties, such as anti-inflammatory and anticancer activities.
Industry: In material science, it is used in the development of advanced polymers and nanomaterials with specific functionalities.
作用机制
Mechanism by which the Compound Exerts its Effects: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, altering their activity and affecting downstream biological processes.
Molecular Targets and Pathways Involved: The molecular targets vary depending on the specific derivative of the compound. Common targets include kinases, which play crucial roles in cell signaling pathways, and proteases involved in protein degradation.
相似化合物的比较
3,4-dihydroisoquinoline derivatives.
Benzamide derivatives.
Oxadiazole-containing compounds.
Sulfonylated isoquinolines.
This compound, with its multifaceted nature, holds promise for continued research and development in various scientific domains.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-36(31,32)22-8-4-7-19(15-22)24-27-28-25(35-24)26-23(30)18-9-11-21(12-10-18)37(33,34)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDMTKARFIOOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


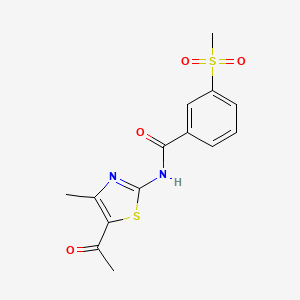
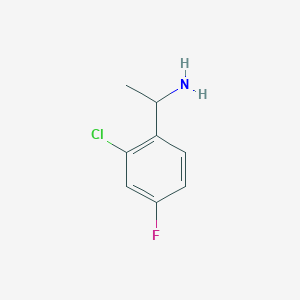

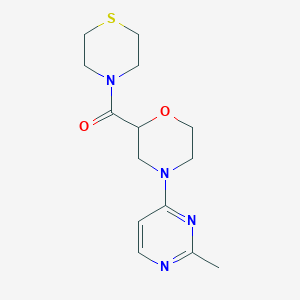

![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
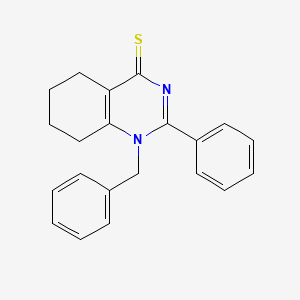
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2536825.png)
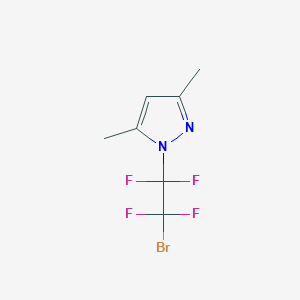
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)
